2-Methyl-3-(trifluoromethoxy)aniline
Description
Contextual Significance of Trifluoromethoxylated Aniline (B41778) Derivatives in Organic Synthesis
The introduction of a trifluoromethoxy (-OCF3) group into organic molecules has become a pivotal strategy in medicinal chemistry and materials science. The trifluoromethoxy group is highly electronegative and lipophilic, properties that can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group possesses a slightly different electronic and conformational profile, offering chemists a nuanced tool for fine-tuning molecular properties.
The synthesis of trifluoromethoxylated aromatic compounds, particularly aniline derivatives, has historically presented a formidable challenge. However, recent advancements have led to more accessible and user-friendly protocols, opening the door for broader exploration of these valuable compounds. These derivatives serve as crucial intermediates in the preparation of complex molecules for pharmaceuticals, agrochemicals, and advanced materials. Research has demonstrated that the incorporation of the trifluoromethoxy group can lead to compounds with potent biological activities.
Overview of Key Research Areas Pertaining to 2-Methyl-3-(trifluoromethoxy)aniline
While extensive research specifically targeting this compound is still emerging, its structural motifs suggest several key areas of investigation. The primary research focus for this compound and its close analogs lies in its application as a synthetic intermediate.
Agrochemical and Pharmaceutical Synthesis: The aniline functional group is a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The presence of the trifluoromethoxy group can enhance the efficacy and pharmacokinetic properties of potential drug candidates and agrochemicals. For instance, the structurally related compound, 2-Methyl-3-(trifluoromethyl)aniline, is a known intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. ganeshremedies.com It is plausible that this compound could be explored for the synthesis of novel therapeutic agents with improved properties.
Materials Science: The unique electronic nature of the trifluoromethoxy group can influence the photophysical and electronic properties of materials. Anilines are precursors to a wide range of polymers and dyes. Therefore, this compound could be investigated as a monomer or precursor for the development of novel polymers, liquid crystals, or organic light-emitting diode (OLED) materials with enhanced stability and performance characteristics.
Due to the limited specific research on this compound, detailed research findings are not widely available. However, the table below presents a compilation of physical and chemical properties for the closely related compound, 2-Methyl-3-(trifluoromethyl)aniline, which can provide some context for the expected properties of the trifluoromethoxy analog.
Interactive Data Table: Properties of 2-Methyl-3-(trifluoromethyl)aniline
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈F₃N | tuodaindus.comsmolecule.comchemsrc.com |
| Molecular Weight | 175.15 g/mol | tuodaindus.com |
| Appearance | Colorless to pale yellow liquid/solid | tuodaindus.com |
| Melting Point | 38-42 °C | |
| Boiling Point | 198–201 °C | tuodaindus.com |
| Density | 1.205 g/cm³ @ 25°C | tuodaindus.com |
| Solubility | Soluble in organic solvents (e.g., THF, DCM, ether); insoluble in water. | tuodaindus.com |
| Flash Point | 82 °C (closed cup) | tuodaindus.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-methyl-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H8F3NO/c1-5-6(12)3-2-4-7(5)13-8(9,10)11/h2-4H,12H2,1H3 |
InChI Key |
ZWBPDLJHVSDEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC(F)(F)F)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 3 Trifluoromethoxy Aniline and Its Analogues
Established Synthetic Routes and Strategies
Traditional methods for synthesizing trifluoromethoxylated anilines often rely on multi-step sequences starting from readily available precursors. These routes, while effective, can be lengthy and sometimes involve harsh reaction conditions.
Stepwise Synthesis from Common Precursors
A common strategy for the synthesis of substituted anilines involves the functionalization of a pre-existing aniline (B41778) or nitrobenzene (B124822) core. For analogues of the target compound, a notable synthesis starts with the inexpensive 3-trifluoromethylaniline. This process involves a three-step sequence:
Protection of the amine: The amino group of 3-trifluoromethylaniline is first protected, for instance, by reacting it to form pivalylamino-3-trifluoromethylbenzene. dcu.ie
Directed methylation: The protected intermediate then undergoes methylation at the ortho position to yield pivalylamino-2-methyl-3-trifluoromethylbenzene. dcu.ie
Deprotection: The final step is the removal of the pivalyl protecting group to afford 2-methyl-3-trifluoromethylaniline. dcu.ie
Another established route for a related analogue, 2-methyl-3-trifluoromethylaniline, begins with 2-chloro-3-trifluoromethylaniline. This patented method involves the introduction of a methylthio group, which is then converted to a chloromethyl group using sulfonyl chloride. Subsequent neutralization and hydrogenation yield the final product. google.com A multi-step synthesis starting from 2-nitro-6-bromotoluene has also been described, proceeding through intermediates like 2-nitro-6-trifluoromethyl toluene (B28343), which is then reduced to the corresponding aniline. google.com
A two-step protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives involves the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives, followed by an intramolecular migration of the OCF₃ group. nih.govresearchgate.net This method utilizes bench-stable reagents and is notable for its high functional-group tolerance. nih.govresearchgate.net The process begins with the treatment of an N-aryl-N-hydroxyacetamide with an electrophilic trifluoromethylating agent like Togni reagent II. nih.gov The resulting intermediate, an N-(trifluoromethoxy)acetamido derivative, undergoes thermally induced rearrangement to yield the ortho-OCF₃ aniline product. nih.govmdpi.com
Comparative Analysis of Synthetic Efficiency and Yields
The efficiency of established synthetic routes can vary significantly based on the starting materials, reaction conditions, and the number of steps involved. High yields are crucial for the viability of these processes, especially in industrial applications.
For instance, a method for producing 2-methyl-3-trifluoromethylaniline from 2-chloro-3-trifluoromethylaniline reports a high yield of up to 70% and a product purity exceeding 99%, highlighting its suitability for large-scale industrial production. google.com Another process, involving the hydrogenation of 2-nitro-6-trifluoromethyl toluene using a palladium on carbon (Pd/C) catalyst, has demonstrated yields between 93% and 95%. google.com The two-step OCF₃ migration strategy also shows high efficiency; the initial O-trifluoromethylation can achieve yields of 95%, and the subsequent thermal migration step proceeds with an 85% yield. nih.gov
Below is a comparative table of different synthetic routes for the target compound and its close analogues.
| Starting Material | Key Steps | Final Product | Reported Yield | Reference |
|---|---|---|---|---|
| 2-Chloro-3-trifluoromethylaniline | Introduction of methylthio group, conversion to chloromethyl, hydrogenation | 2-Methyl-3-trifluoromethylaniline | Up to 70% | google.com |
| 2-Nitro-6-trifluoromethyl toluene | Catalytic hydrogenation (Pd/C) | 2-Methyl-3-trifluoromethylaniline | 93-95% | google.com |
| Methyl 4-(N-hydroxyacetamido)benzoate | O-trifluoromethylation with Togni reagent II, thermal OCF₃ migration | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | 81% (over 2 steps) | nih.gov |
| 3-Trifluoromethylaniline | Pivaloyl protection, ortho-methylation, deprotection | 2-Methyl-3-trifluoromethylaniline | Not specified | dcu.ie |
Innovative Catalytic Approaches for Trifluoromethoxylation
Recent advancements have focused on catalytic methods to introduce the trifluoromethoxy group directly onto aromatic rings, offering more efficient and selective pathways compared to traditional stoichiometric approaches. nih.govresearchgate.net
Transition Metal-Catalyzed Syntheses
Transition metals such as palladium, copper, and ruthenium play a pivotal role in modern organic synthesis, including trifluoromethoxylation reactions. nih.govd-nb.info These catalysts can facilitate the formation of C(aryl)-OCF₃ bonds through various mechanisms, including cross-coupling and C-H activation. researchgate.net
Silver-mediated cross-coupling reactions have been reported for the trifluoromethoxylation of aryl stannanes and arylboronic acids, representing an early example of transition-metal-mediated C(aryl)–OCF₃ bond formation. researchgate.net Copper-catalyzed methods have also gained significant attention for aromatic trifluoromethylation and related transformations. nih.gov More recently, photocatalytic approaches using ruthenium (Ru) or iridium (Ir) complexes have emerged as powerful tools. conicet.gov.ardntb.gov.ua For example, a Ru(II)-mediated photoredox catalysis has been used for the non-directed C-H functionalization of aromatic substrates to install an OCF₃ group. acs.org These light-driven processes often operate under mild conditions and can tolerate a wide range of functional groups. conicet.gov.ar
Organocatalytic Systems for Selective Transformations
Organocatalysis provides a metal-free alternative for trifluoromethoxylation, often utilizing small organic molecules to catalyze reactions with high selectivity. nih.govnih.gov A notable example is the use of a superbase organocatalyst system, consisting of P₄-tBu and N(SiMe₃)₃, for the trifluoromethylation of ketones using fluoroform (HCF₃) as the trifluoromethyl source. nih.gov
For the synthesis of trifluoromethoxylated anilines, photocatalytic systems are particularly relevant. Visible-light photoredox catalysis can generate OCF₃ radicals from stable reagents, which then react with aromatic substrates. mdpi.com The development of user-friendly protocols for synthesizing ortho-trifluoromethoxylated aniline derivatives often employs electrophilic trifluoromethylating reagents in combination with a catalyst. nih.govresearchgate.net For instance, the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives can be achieved using Togni's reagent with a catalytic amount of cesium carbonate. nih.govmdpi.com This is followed by a rearrangement that selectively installs the OCF₃ group at the ortho position, a transformation driven by the formation of a nitrenium ion and trifluoromethoxide intermediate. nih.govresearchgate.net
Mechanochemical Synthesis Protocols for Aromatic Trifluoromethoxylation
Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to drive chemical reactions, offers a sustainable and often solvent-free alternative to traditional solution-based synthesis. acs.org This approach has been successfully applied to the trifluoromethoxylation of aromatic compounds.
A recently developed mechanochemical protocol enables the efficient conversion of aromatic amines into aryl trifluoromethyl ethers. acs.org The method involves the activation of the aromatic amine with a pyrylium (B1242799) tetrafluoroborate (B81430) reagent to form a pyridinium (B92312) salt intermediate. acs.org This salt then reacts with a nucleophilic ⊖OCF₃ source, such as 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide, under ball-milling conditions to yield the desired aryl trifluoromethyl ether with high efficiency. acs.org This one-pot procedure is notable for its selectivity and tolerance of various functional groups. acs.org
Furthermore, mechanochemical methods have been developed for the deaminative trifluoromethylation of aromatic amines, where the amino group is selectively replaced by a CF₃ group. uj.ac.zaacs.org This process can be performed under transition-metal-free conditions, using pyrylium tetrafluoroborate and trifluoromethyltrimethylsilane (TMSCF₃), with nanocellulose acting as a green reaction medium. uj.ac.zaacs.org These solvent-free, mechanochemical approaches represent a significant step towards more sustainable synthetic routes for fluorinated aromatic compounds. researchgate.net
Principles of Green Chemistry in 2-Methyl-3-(trifluoromethoxy)aniline Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves the development of processes that are more efficient, use less hazardous materials, and generate minimal waste. Key areas of focus include the use of solvent-free reaction conditions and the optimization of atom economy.
Solvent-Free Reaction Conditions
The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Consequently, the development of solvent-free reaction conditions is a cornerstone of green chemistry. For the synthesis of aniline derivatives, several strategies have been explored that could be adapted for this compound.
One promising approach involves conducting reactions under neat conditions, often facilitated by catalysts that can function in the absence of a solvent. For instance, the synthesis of various aniline-based triarylmethanes has been successfully achieved under metal- and solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst. nih.gov This method demonstrates the potential for eliminating volatile organic compounds (VOCs) from the reaction process.
Another strategy is the use of catalyst- and additive-free reactions. For example, the synthesis of 2-benzyl N-substituted anilines has been reported from (E)-2-arylidene-3-cyclohexenones and primary amines without the need for any catalyst or solvent, proceeding smoothly through a sequential imine condensation–isoaromatization pathway. nih.gov
Table 1: Potential Solvent-Free Approaches for Aniline Derivative Synthesis
| Method | Description | Potential Applicability to this compound |
| Brønsted Acidic Ionic Liquid Catalysis | Utilizes a non-volatile, reusable ionic liquid as both catalyst and reaction medium, eliminating the need for traditional organic solvents. | Could potentially catalyze the key bond-forming steps in the synthesis of the target molecule, such as amination or alkylation reactions, under solvent-free conditions. |
| Catalyst- and Additive-Free Thermal Reactions | Relies on the inherent reactivity of the starting materials at elevated temperatures to proceed without the aid of catalysts or solvents. | May be applicable to specific rearrangement or condensation steps in a synthetic route to this compound, provided the precursors are thermally stable. |
| Mechanochemistry (Ball Milling) | Employs mechanical force to initiate and sustain chemical reactions between solid reactants, obviating the need for solvents. | Could be explored for solid-state reactions in the synthesis pathway, reducing both solvent use and energy consumption compared to traditional heating methods. |
Atom Economy and Waste Minimization
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.comnumberanalytics.com Maximizing atom economy is a fundamental principle of green chemistry, as it directly correlates with the minimization of waste. numberanalytics.comnumberanalytics.comjk-sci.com In the context of synthesizing this compound, this involves designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product.
A key strategy for improving atom economy is the use of addition reactions, which, in theory, can have a 100% atom economy. jk-sci.com For instance, a protocol for the trifluoromethylarylation of alkenes using anilines has been developed that proceeds without the need for additives or transition metal catalysts, representing an atom-economical process. rsc.org
Waste minimization also involves reducing the use of auxiliary substances such as protecting groups and stoichiometric reagents. numberanalytics.com A patent for the synthesis of the related compound, 2-methyl-3-(trifluoromethyl)aniline, highlights a method that claims to have easily treatable by-products and low environmental pressure, suggesting a focus on waste reduction. google.com This approach starts from 2-chloro-3-trifluoromethylaniline and proceeds through several steps to yield the final product. google.com
Furthermore, the use of catalytic hydrogenation is a well-established method for reducing nitroarenes to anilines, a common step in aniline synthesis. google.comgoogle.com This method is generally considered to have a high atom economy as it utilizes molecular hydrogen, with water being the only byproduct.
Table 2: Comparison of Reaction Types by Atom Economy
| Reaction Type | General Transformation | Theoretical Atom Economy | Example in Aniline Synthesis Context |
| Addition | A + B → C | 100% | Catalytic hydrogenation of a nitroaromatic precursor to form the aniline. |
| Rearrangement | A → B | 100% | Intramolecular rearrangements to form the desired aniline isomer. |
| Substitution | A + B → C + D | < 100% | Halogenation or nitration of an aromatic ring, which generates byproducts. |
| Elimination | A → B + C | < 100% | Dehydration or dehydrohalogenation reactions that produce small molecule byproducts. |
By prioritizing reaction types with high atom economy and designing synthetic routes that minimize the generation of byproducts, the synthesis of this compound can be made more sustainable and environmentally responsible.
Chemical Reactivity, Transformations, and Mechanistic Elucidation of 2 Methyl 3 Trifluoromethoxy Aniline
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS)
The aromatic ring of 2-Methyl-3-(trifluoromethoxy)aniline is subject to electrophilic attack, with the regiochemical outcome determined by the directing effects of the substituents. The amino and methyl groups are activating, ortho-, para-directing groups, while the trifluoromethoxy group is a deactivating, meta-directing group. wikipedia.orglibretexts.orgyoutube.comorganicchemistrytutor.com
The powerful activating and ortho-, para-directing nature of the amino group is the dominant influence in electrophilic aromatic substitution reactions. byjus.commakingmolecules.com The methyl group, also an ortho-, para-director, reinforces this effect. libretexts.org Conversely, the trifluoromethoxy group, with its strong electron-withdrawing properties, deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. youtube.comnih.gov
Considering the positions on the benzene (B151609) ring of this compound:
Position 4: Para to the methyl group and ortho to the amino group. This position is highly activated.
Position 6: Ortho to both the methyl and amino groups. This position is also highly activated, though potentially subject to some steric hindrance.
Position 5: Meta to the methyl and amino groups, but ortho to the trifluoromethoxy group. This position is deactivated.
Therefore, electrophilic substitution is strongly favored at the 4- and 6-positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org In strongly acidic media, such as during nitration or sulfonation, the amino group can be protonated to form an anilinium ion (-NH3+), which is a deactivating, meta-directing group. byjus.com This can lead to a more complex mixture of products.
| Predicted Outcome of Electrophilic Aromatic Substitution on this compound |
| Major Products |
| Minor Products |
| Controlling Factors |
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution is less common for this molecule. NAS reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. chemistrysteps.com While the trifluoromethoxy group is strongly electron-withdrawing, the presence of the electron-donating amino and methyl groups on the same ring generally disfavors this type of reaction. For NAS to occur, a leaving group (such as a halide) would typically need to be present on the ring, and the reaction would be facilitated if this leaving group were ortho or para to the trifluoromethoxy group. chemistrysteps.comnih.gov
Functional Group Interconversions Involving the Amine and Trifluoromethoxy Moieties
The amine and trifluoromethoxy groups can undergo a variety of transformations, which are fundamental in synthetic organic chemistry for the creation of new derivatives.
Reactions of the Amine Group
The primary aromatic amine functionality is a versatile handle for numerous chemical modifications: youtube.comsolubilityofthings.comfiveable.me
Diazotization: Reaction with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the amino group into a diazonium salt (-N2+). This intermediate is highly useful and can be subsequently replaced by a wide range of substituents (e.g., -H, -OH, -X, -CN) through Sandmeyer or related reactions.
Acylation: The amine can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is often used as a protecting group strategy for the amine, moderating its activating effect and preventing unwanted side reactions during other transformations.
Alkylation: The nitrogen atom can be alkylated, though direct alkylation can sometimes lead to over-alkylation. Reductive amination is a more controlled method for this transformation. youtube.com
Reactivity of the Trifluoromethoxy Group
The trifluoromethoxy group is known for its high stability and is generally robust under many reaction conditions. beilstein-journals.orgnih.gov It is significantly more resistant to cleavage than a methoxy (B1213986) group. However, under forcing conditions, transformations can be achieved. The strong electron-withdrawing nature of the trifluoromethyl moiety makes the C-O bond difficult to cleave. nih.gov Selective transformations of the trifluoromethyl group itself are challenging but can be accomplished under specific conditions, often involving organometallic reagents. tcichemicals.com
| Common Functional Group Interconversions |
| Amine Group |
| Trifluoromethoxy Group |
Reaction Pathway Analysis and Mechanistic Studies
While specific mechanistic studies on this compound are not extensively documented in the public domain, the reaction pathways can be inferred from studies on analogous compounds.
Radical reactions involving trifluoromethoxy groups are of interest in synthetic chemistry. For example, the trifluoromethyl radical (•CF3) can be generated and used in trifluoromethylation reactions. nih.gov Mechanistic studies on the trifluoromethoxylation of arenes sometimes proceed through radical pathways. researchgate.net For instance, the homolytic cleavage of an N-OCF3 bond can generate an amidyl radical and a trifluoromethoxyl radical (•OCF3). nih.gov The involvement of such radical intermediates in reactions of this compound would likely depend on the specific reagents and reaction conditions, such as the use of radical initiators or photolysis.
Heterolytic bond cleavage involves the breaking of a covalent bond where one fragment retains both electrons. youtube.com In the context of this compound, the most likely heterolytic cleavage would occur at the bonds connected to the aromatic ring. For example, in a diazotization reaction, the C-N bond cleaves heterolytically after the formation of the diazonium ion, releasing dinitrogen gas and forming an aryl cation. The stability of this cation would be influenced by the other ring substituents.
The cleavage of the C-O bond of the trifluoromethoxy group is energetically unfavorable due to the electron-withdrawing nature of the CF3 group strengthening the bond. nih.gov However, in superacidic media, protonation of the oxygen atom could facilitate cleavage to form a cation and a neutral water molecule in analogous alcohol systems. pbworks.com
The regioselectivity of reactions on the aromatic ring is a direct consequence of the electronic effects of the substituents.
-NH2 Group: A strong activating group that donates electron density to the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. wikipedia.orgbyjus.com
-CH3 Group: A weakly activating group that donates electron density through an inductive effect and hyperconjugation, also stabilizing the arenium ion at the ortho and para positions. libretexts.orglibretexts.org
-OCF3 Group: A strong deactivating group due to the powerful inductive electron withdrawal of the fluorine atoms. This effect is transmitted through the oxygen atom to the aromatic ring. It directs incoming electrophiles to the meta position because this avoids placing the positive charge of the arenium ion intermediate on the carbon atom bearing the -OCF3 group, which would be highly destabilizing. youtube.com
The combined effect of these groups results in the high reactivity of the positions ortho and para to the strongly activating amino group. The trifluoromethoxy group's deactivating and meta-directing influence is largely overridden by the powerful activating effects of the amine and methyl groups in electrophilic substitutions.
Structural Modification and Derivatization Strategies for 2 Methyl 3 Trifluoromethoxy Aniline Analogues
Synthesis of Substituted Anilines and Amide Derivatives
The derivatization of the 2-Methyl-3-(trifluoromethoxy)aniline scaffold can be achieved through reactions targeting the aromatic ring or the amino group. The formation of amide derivatives is a primary strategy, given the importance of the amide bond in pharmaceuticals and functional materials.
Ring Functionalization via Directed Metalation:
A powerful strategy for introducing new substituents onto the aniline (B41778) ring is directed ortho-metalation (DoM). This involves the deprotonation of an aromatic C-H bond that is positioned ortho to a directing group, followed by quenching the resulting organometallic species with an electrophile. For trifluoromethoxy-substituted anilines, the directing site can be controlled by the choice of protecting group on the nitrogen atom. nih.gov
For instance, N-tert-Butoxycarbonyl (N-Boc) protected anilines typically direct metalation to the position adjacent to the protected amine. nih.gov In contrast, using two trimethylsilyl (B98337) groups for protection can shift the deprotonation to a position neighboring the trifluoromethoxy group. nih.gov This site-selectivity allows for the precise installation of a wide range of functional groups (e.g., halogens, carboxyl groups, silyl (B83357) groups) at various positions on the aromatic ring, creating a library of substituted aniline analogues.
Table 1: Illustrative Ring Functionalization via Directed Metalation of a Protected Trifluoromethoxyaniline Model
| Protecting Group | Base | Position of Metalation | Electrophile (E+) | Resulting Functional Group |
|---|---|---|---|---|
| N-Boc | t-BuLi | Ortho to -NHBoc | I₂ | Iodine |
| N-Boc | t-BuLi | Ortho to -NHBoc | CO₂ | Carboxylic Acid |
Amide Bond Formation:
The most direct derivatization of the amino group involves the formation of amides. This is typically accomplished by reacting this compound with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. This reaction is fundamental in medicinal chemistry for linking the aniline scaffold to other fragments of interest. Modern methods for amide synthesis offer high yields and broad functional group tolerance. nih.gov For example, palladium-catalyzed carbonylation reactions can be used to form α,β-unsaturated amides, which are versatile intermediates for further transformations. acs.org
Table 2: General Methods for Amide Synthesis from this compound
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Acyl Chloride (R-COCl) | Acylation | N-Aryl Amide |
| Carboxylic Acid (R-COOH) + Coupling Agent (e.g., HATU, DCC) | Amide Coupling | N-Aryl Amide |
Incorporation into Heterocyclic Architectures
The this compound scaffold is an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules. Classical and modern synthetic methods can be employed to construct fused ring systems.
Synthesis of Quinolines:
The Friedländer annulation is a widely used method for synthesizing quinolines. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. By analogy, this compound can be used in related quinoline (B57606) syntheses, such as the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, or the Skraup synthesis, which uses glycerol, an oxidizing agent, and sulfuric acid. The substitution pattern of the resulting quinoline is determined by the specific reaction partners.
Synthesis of Benzodiazepines:
The functionalized aniline core can serve as a key building block for seven-membered heterocyclic rings like benzodiazepines. Research has demonstrated that trifluoromethoxy-substituted anilines, after appropriate functionalization (such as the introduction of a carbonyl group via directed metalation), can undergo cyclization reactions to form benzodiazepine (B76468) structures. nih.gov For instance, an ortho-aminobenzophenone derivative, prepared from a protected trifluoromethoxyaniline, can be cyclized to a benzodiazepine scaffold.
Multi-Component Reactions:
Modern synthetic strategies often employ multi-component reactions (MCRs) to build molecular complexity in a single step. A three-component reaction between a 1,3-diketone, an amine (such as this compound), and a third component can lead to the formation of highly substituted anilines that can be precursors to or can cyclize into heterocyclic systems. beilstein-journals.org The electron-withdrawing nature of substituents on the reaction partners plays a crucial role in directing the outcome of these complex transformations. beilstein-journals.org
Design Principles for New Chemical Entities Based on the this compound Scaffold
The design of new molecules based on the this compound scaffold is guided by the unique physicochemical properties imparted by the trifluoromethoxy (-OCF₃) group. mdpi.com This group is often used as a bioisostere for the more common methoxy (B1213986) (-OCH₃) group, but it offers significant advantages in a medicinal chemistry context.
Metabolic Stability:
One of the primary reasons for incorporating a trifluoromethoxy group is to enhance metabolic stability. mdpi.com The C-O bond in a methoxy group is susceptible to enzymatic cleavage by cytochrome P450 enzymes (CYP450) via oxidative O-dealkylation, which can be a major metabolic liability. The trifluoromethoxy group, due to the strong electron-withdrawing effect of the fluorine atoms, is significantly more resistant to this metabolic pathway. mdpi.com This increased stability can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.
Lipophilicity and Permeability:
Modulation of Basicity and Conformation:
The trifluoromethoxy group is strongly electron-withdrawing, which reduces the basicity (pKa) of the aniline nitrogen. This can be critical for optimizing interactions with biological targets, as it influences the ionization state of the molecule at physiological pH. Furthermore, the steric bulk of the -OCF₃ group, combined with the ortho-methyl group, can lock the molecule into a preferred conformation. This conformational restriction can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding. mdpi.com These electronic and steric effects are crucial design elements for enhancing the potency and selectivity of new drug candidates.
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 3 Trifluoromethoxy Aniline and Its Derivatives
X-ray Crystallography for Solid-State Structural AnalysisThere are no published reports of the single-crystal X-ray diffraction of 2-Methyl-3-(trifluoromethoxy)aniline. Consequently, data regarding its crystal system, space group, unit cell dimensions, and solid-state conformation are not available.
Until dedicated research on the analytical characterization of this compound is conducted and published, a detailed and accurate scientific article as outlined cannot be generated.
Computational and Theoretical Chemistry Studies on 2 Methyl 3 Trifluoromethoxy Aniline
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic structure and properties of molecules. researchgate.net Methods like B3LYP and B3PW91 with various basis sets (e.g., 6-311++G**) are commonly employed to optimize the molecular geometry and calculate a wide range of parameters. researchgate.net For 2-Methyl-3-(trifluoromethoxy)aniline, these calculations would reveal how the interplay between the electron-donating amino (-NH2) and methyl (-CH3) groups and the strongly electron-withdrawing trifluoromethoxy (-OCF3) group dictates the electronic landscape of the benzene (B151609) ring.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net
In a theoretical study, the HOMO of a substituted aniline (B41778) is typically distributed over the benzene ring and the amino group, reflecting its nucleophilic character. The LUMO is generally located over the aromatic ring and the electron-withdrawing substituents. For the analogue, 2-Methyl-3-(trifluoromethyl)aniline, DFT calculations would provide specific energy values for these orbitals. The introduction of the oxygen atom in this compound would likely raise the HOMO energy due to the electron-donating resonance effect of the oxygen lone pairs, potentially narrowing the HOMO-LUMO gap and increasing its reactivity compared to the trifluoromethyl analogue.
Table 1: Illustrative Quantum Chemical Parameters (Based on Analogous Compounds) Note: These values are representative and derived from studies on structurally similar molecules, such as trifluoromethyl- and methoxy-substituted anilines, calculated using DFT methods. They serve to illustrate the type of data obtained from quantum chemical calculations.
| Parameter | Symbol | Illustrative Value | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | ~ -5.5 eV | Electron-donating ability |
| LUMO Energy | ELUMO | ~ -0.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | ~ 4.7 eV | Chemical reactivity and kinetic stability |
| Ionization Potential | I ≈ -EHOMO | ~ 5.5 eV | Energy required to remove an electron |
| Electron Affinity | A ≈ -ELUMO | ~ 0.8 eV | Energy released when an electron is added |
| Electronegativity | χ = (I+A)/2 | ~ 3.15 eV | Tendency to attract electrons |
| Chemical Hardness | η = (I-A)/2 | ~ 2.35 eV | Resistance to change in electron distribution |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
For this compound, the most negative potential region would be centered around the nitrogen atom of the amino group due to its lone pair of electrons. The oxygen atom of the trifluoromethoxy group would also exhibit a negative potential. These sites represent the primary locations for interaction with electrophiles, such as protons in an acid-base reaction. Conversely, the regions around the hydrogen atoms of the amino group and the highly electronegative fluorine atoms would show positive electrostatic potential, making them sites for nucleophilic interaction.
Molecular Modeling and Conformational Landscape Analysis
The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape. Molecular modeling and conformational analysis are used to determine the most stable arrangement of atoms in a molecule and the energy barriers to rotation around single bonds. For this compound, key conformational flexibility exists in the rotation of the amino (-NH2), methyl (-CH3), and trifluoromethoxy (-OCF3) groups.
Computational analysis would reveal the preferred orientation of these groups relative to the benzene ring. The trifluoromethoxy group's conformation is particularly important, as the orientation of the -CF3 group relative to the aromatic ring can influence steric hindrance and electronic interactions. Studies on similar 2-substituted acetophenones and benzoates have used techniques to investigate such conformational isomerism. scilit.com A full conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles to identify the global and local energy minima, providing insight into the molecule's most likely shapes.
Reaction Pathway Simulations and Transition State Identification
Computational chemistry can simulate the entire course of a chemical reaction, providing a detailed mechanism at the molecular level. This involves identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs its rate.
2-Methyl-3-(trifluoromethyl)aniline is a known key intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug. google.comdcu.ie A computational study of this synthesis would model the reaction between the aniline and 2-chloronicotinate. By calculating the energies of the proposed intermediates and transition states, researchers can validate the proposed reaction mechanism, understand the factors controlling the reaction's feasibility and yield, and potentially design more efficient synthetic routes. Such simulations provide a level of detail that is often inaccessible through experimental methods alone.
Predictive Modeling of Structure-Reactivity Relationships
By integrating the data from various computational analyses, it is possible to build predictive models that link a molecule's structure to its reactivity. For this compound, the electronic properties derived from quantum chemical calculations can predict its behavior in chemical reactions.
For instance, the FMO analysis (HOMO-LUMO gap) and MEP map can be used together to predict the regioselectivity of electrophilic aromatic substitution. The MEP map identifies the electron-rich areas of the benzene ring activated by the -NH2 and -CH3 groups, while the electron-withdrawing -OCF3 group deactivates the ring. The distribution of the HOMO across the molecule further refines this prediction, highlighting the specific atoms most likely to engage in a reaction. DFT calculations on analogous trifluoromethylated anilines have been used to predict sites of nucleophilic and electrophilic attack, guiding the design of new compounds. This predictive power allows chemists to hypothesize the outcomes of reactions and design molecules with desired chemical properties before undertaking extensive laboratory synthesis.
Applications of 2 Methyl 3 Trifluoromethoxy Aniline in Advanced Chemical Synthesis and Materials Science
Role as a Key Building Block in Fine Chemical Synthesis
One of the most prominent applications of this compound is as a key precursor in the synthesis of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID) used extensively in veterinary medicine for its analgesic and antipyretic properties. ganeshremedies.comnih.gov The synthesis typically involves the reaction of 2-methyl-3-(trifluoromethoxy)aniline with 2-chloronicotinic acid. ganeshremedies.comnih.gov The trifluoromethoxy group in this context is crucial for the pharmacological profile of Flunixin, enhancing its lipophilicity and metabolic stability.
In the realm of agrochemicals, this aniline (B41778) derivative serves as an essential building block for the development of modern crop protection agents. tuodaindus.comgoogle.com The trifluoromethoxy moiety contributes to the creation of active ingredients with improved efficacy, controlled environmental persistence, and enhanced photostability. tuodaindus.com For instance, it has been utilized in the synthesis of novel strobilurin-class fungicides, which have demonstrated exceptional control over resistant pathogen strains at lower application rates. tuodaindus.com
The synthesis of this compound itself has been the subject of research to develop efficient and economically viable industrial processes. google.com Methods have been developed starting from readily available materials like 3-(trifluoromethoxy)aniline, highlighting its importance in accessible, bench-scale pharmaceutical synthesis.
Precursor in the Development of Functional Materials
The distinct properties imparted by the trifluoromethoxy group make this compound a valuable precursor in the creation of advanced functional materials with tailored characteristics. tuodaindus.com
This compound is a key intermediate in the synthesis of high-performance fluorinated polymers. The incorporation of the trifluoromethoxy group into the polymer backbone imparts exceptional thermal stability, chemical resistance, and unique surface properties. tuodaindus.com A notable application is in the development of novel fluorinated polyamides. These specialty polymers are used in demanding environments, such as in components for semiconductor processing equipment, where they provide outstanding plasma resistance and dimensional stability at high operating temperatures. tuodaindus.com Copolymers of aniline derivatives have also been synthesized to improve properties like solubility while modulating conductivity. rroij.com
Table 1: Properties of Fluorinated Polyamide Derived from this compound
| Property | Enhancement/Characteristic | Application Example |
| Plasma Resistance | 300% improvement in service lifetime | Semiconductor processing equipment components |
| Dimensional Stability | Maintained at operating temperatures up to 280°C | High-temperature industrial applications |
| Chemical Resistance | High | Environments with corrosive chemicals |
This compound plays a strategic role in the development of advanced electronic materials. The strong electron-withdrawing nature of the trifluoromethoxy group can be used to modify the electronic properties of organic molecules, while the methyl group influences molecular packing and processability. tuodaindus.com This makes its derivatives candidates for use in organic electronics. For example, research has explored the incorporation of derivatives of this aniline into Organic Light-Emitting Diodes (OLEDs) as hole-transporting materials, which are crucial for enhancing device efficiency. smolecule.comrsc.orgrsc.org The synthesis of such materials often involves leveraging the amine functionality for further chemical modifications. smolecule.com
In the field of colorants, this compound serves as a valuable precursor for high-performance dyes and pigments. tuodaindus.com The trifluoromethoxy group enhances the lightfastness, chemical stability, and color intensity of the final product. tuodaindus.com This is due to the unique electronic effects it has on the chromophore systems. tuodaindus.com These robust properties are particularly desirable for industrial applications where colorants are exposed to harsh conditions, such as in automotive coatings. tuodaindus.com Azo dyes, which constitute a significant class of synthetic colorants, can be synthesized from various aniline derivatives through diazotization and coupling reactions. nih.govnih.gov The properties of these dyes can be tuned by the substituents on the aniline ring. nih.gov
Table 2: Performance of Pigments from this compound in Automotive Coatings
| Performance Metric | Result | Testing Condition |
| Weather Resistance | <5% color shift | 4,000 hours of accelerated weathering |
| Chemical Resistance | Excellent | Against automotive fluids and cleaning agents |
Utility in Ligand Design and Coordination Chemistry
The amine group of this compound provides a reactive site for the synthesis of various ligands used in coordination chemistry. Aniline and its derivatives are commonly used to create Schiff base ligands through condensation with aldehydes or ketones. researchgate.net These Schiff base ligands can then form stable complexes with a wide range of metal ions. researchgate.netnih.gov The resulting metal complexes have applications in areas such as catalysis and biological systems. researchgate.netnih.gov While specific research on Schiff bases derived directly from this compound is not widely documented, the synthesis of Schiff bases from analogous compounds like 4-(trifluoromethoxy)aniline (B150132) is known. sigmaaldrich.com The electronic properties of the trifluoromethoxy group on the aniline ring can influence the coordination properties and the stability of the resulting metal complexes.
Contribution to Novel Catalyst Development
The development of novel catalysts is a cornerstone of efficient and sustainable chemical synthesis. While this compound is a product of catalytic processes, such as hydrogenation using a palladium on carbon (Pd/C) catalyst, its derivatives also have potential in the development of new catalytic systems. google.comsmolecule.com For instance, the synthesis of the veterinary drug Flunixin from this compound has been shown to be effectively catalyzed by boric acid under solvent-free conditions, presenting a green chemistry approach. nih.gov Furthermore, aniline derivatives can be used to synthesize ligands, such as Schiff bases, which can then be complexed with metals to create catalysts for various organic transformations. researchgate.net The unique electronic and steric profile of this compound makes it an interesting candidate for creating ligands that can fine-tune the activity and selectivity of metal catalysts.
Future Research Directions and Emerging Challenges in 2 Methyl 3 Trifluoromethoxy Aniline Chemistry
Development of More Sustainable and Cost-Effective Synthetic Methodologies
The synthesis of trifluoromethoxylated aromatic compounds, including anilines, remains a formidable challenge in organic chemistry. scispace.com Current methods are often multi-step, require harsh conditions, or rely on expensive and difficult-to-handle reagents, which limits their scalability and sustainability. nih.gov
A promising modern approach for synthesizing ortho-trifluoromethoxylated anilines involves a two-step sequence: the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide intermediate, followed by a thermally induced intramolecular OCF3 migration. jove.com This process often utilizes electrophilic trifluoromethylating agents like Togni's reagent II. scispace.comnih.gov While innovative, this strategy is indirect and necessitates the preparation of the hydroxylamine (B1172632) precursor, typically through the reduction of a nitro compound. jove.com
Future research must focus on developing more direct and efficient synthetic routes. Key challenges and opportunities include:
Direct C-H Trifluoromethoxylation: The development of catalytic systems that can directly and selectively install an OCF3 group onto the C-H bond of a pre-formed 2-methylaniline skeleton would be a paradigm shift. Research into photoredox catalysis has shown promise for the C-H trifluoromethoxylation of various arenes and heteroarenes, presenting a viable pathway to explore. nih.gov
Mechanochemical Methods: Mechanochemistry, which uses mechanical force to drive reactions, offers a green alternative by reducing or eliminating the need for solvents. A mechanochemical protocol for substituting an aromatic amino group with an OCF3 functionality has been developed for other anilines and could be adapted for this specific target. acs.org
Flow Chemistry: Continuous flow reactors could offer improved safety, scalability, and control over reaction parameters for potentially hazardous or thermally sensitive trifluoromethoxylation reactions, making industrial production more viable.
Table 1: Comparison of Synthetic Methodologies for Trifluoromethoxylated Anilines
| Methodology | Key Features | Advantages | Challenges & Future Directions |
|---|---|---|---|
| Current: Rearrangement | Multi-step process involving N-oxidation, O-trifluoromethylation, and thermal OCF3 migration. nih.gov | Provides access to specific ortho-isomers. | Indirect, requires pre-functionalized substrates, can have high thermal requirements. |
| Future: Direct C-H Activation | Catalytic installation of OCF3 group onto an existing C-H bond (e.g., via photoredox catalysis). nih.gov | Atom-economical, reduces step-count, allows for late-stage functionalization. | Achieving high regioselectivity on a substituted ring, catalyst cost and stability. |
| Future: Mechanochemistry | Solvent-free or low-solvent reaction driven by mechanical milling. acs.org | Sustainable ("green"), potentially faster reaction times, enhanced safety. | Ensuring efficient mixing and complete conversion, scaling up from lab to industrial production. |
| Future: Flow Chemistry | Synthesis in continuous flow reactors. | Precise control of temperature and pressure, improved safety for hazardous reagents, ease of scale-up. | Initial equipment cost, potential for channel clogging with solid byproducts. |
Exploration of Unconventional Reactivity Profiles and Novel Transformations
The trifluoromethoxy group imparts electronic properties that are distinct from its more commonly studied trifluoromethyl (CF3) counterpart. While both are strongly electron-withdrawing, the OCF3 group's oxygen lone pairs are significantly drawn toward the fluorine atoms, which weakens their interaction with the aromatic π-system. nih.gov This unique electronic profile, combined with the directing effects of the amine and methyl groups, creates a complex reactivity map that is ripe for exploration.
Future research should investigate:
Electrophilic Aromatic Substitution: Mapping the regioselectivity of further substitutions (e.g., halogenation, nitration) on the 2-methyl-3-(trifluoromethoxy)aniline ring to understand the combined directing influence of the three substituents.
Radical Reactions: The amenability of the aromatic ring to radical trifluoromethoxylation suggests that it could participate in other radical-mediated transformations, opening avenues for novel functionalization. dntb.gov.ua
Amine Group Derivatization: Moving beyond the aromatic ring, the aniline (B41778) nitrogen offers a reactive handle for synthesizing new families of compounds. Condensation with aldehydes could yield novel Schiff bases, which have applications in materials and coordination chemistry. chemicalbook.comsigmaaldrich.com Its use in forming amides, sulfonamides, and ureas could generate libraries of compounds for biological screening.
Integration of Advanced Computational Techniques for Rational Design
Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental design, thereby saving time and resources. For a molecule like this compound, where empirical data is scarce, computational methods are invaluable.
Emerging challenges in this area involve:
Predicting Reactivity and Regioselectivity: Using Density Functional Theory (DFT) to model the electron density of the aromatic ring can predict the most likely sites for electrophilic or radical attack. This can guide the synthesis of new derivatives with high precision. DFT has been used to provide insight into the reactivity of fluorinated radicals. researchgate.net
Mechanism Elucidation: Computational modeling can be used to understand the thermodynamics and kinetics of complex reactions, such as the multi-step synthesis involving OCF3 migration, helping to optimize reaction conditions. dntb.gov.ua
Designing for Material Properties: The unique conformational properties of the OCF3 group, which tends to lie orthogonal to the plane of the aromatic ring, can be modeled to predict its influence on the bulk properties of materials. researchgate.netresearchgate.net This is crucial for designing novel polymers or liquid crystals where molecular packing and intermolecular interactions are key.
Expanding the Scope of Applications in Novel Chemical and Materials Systems
The true value of this compound will be realized through its incorporation into functional molecules and materials. The OCF3 group is known to enhance metabolic stability, lipophilicity, and bioavailability, making it a privileged moiety in drug design. nih.govresearchgate.net
Key areas for future application include:
Pharmaceuticals: Related compounds like 4-(trifluoromethoxy)aniline (B150132) are key intermediates in the synthesis of drugs such as the neuroprotective agent Riluzole. chemicalbook.comchemicalbook.com By analogy, this compound is a promising building block for new therapeutic agents, particularly where fine-tuning of steric and electronic properties is required.
Agrochemicals: The OCF3 group is prevalent in modern agrochemicals, where it can enhance the efficacy and environmental stability of active ingredients. researchgate.net
Advanced Polymers: Polyaniline and its derivatives are well-known conducting polymers. The electropolymerization of fluorinated anilines has been shown to produce novel polymers with enhanced hydrophobicity and stability. bue.edu.eg Investigating the polymerization of this compound could lead to new materials for sensors, coatings, or electronic devices with unique dielectric properties.
Liquid Crystals: The incorporation of fluorine-containing mesogens is a common strategy in the design of liquid crystal materials. chemicalbook.comsigmaaldrich.com The rigid structure and strong dipole moment of the target molecule make it an attractive candidate for inclusion in novel liquid crystalline systems.
Table 2: Potential Applications and Key Properties Imparted by the OCF3 Group
| Application Area | Desired Property | Role of this compound |
|---|---|---|
| Medicinal Chemistry | Enhanced metabolic stability, improved membrane permeability, strong binding affinity. nih.govresearchgate.net | A novel building block for synthesizing drug candidates with fine-tuned lipophilicity and electronic character. |
| Agrochemicals | Increased biological activity, photostability, appropriate lipophilicity for transport. researchgate.net | A precursor to new herbicides or fungicides with potentially improved performance and environmental profiles. |
| Polymer Science | Thermal stability, chemical resistance, hydrophobicity, specific dielectric properties. | A monomer for the synthesis of novel fluorinated conductive polymers or high-performance plastics. bue.edu.eg |
| Materials Science | Dipole moment, molecular rigidity for ordered systems. | A core component for creating new liquid crystals or organic semiconductors. nih.gov |
Q & A
Basic: What are the optimal synthetic routes for 2-methyl-3-(trifluoromethoxy)aniline in laboratory settings?
The synthesis typically involves multi-step protocols, including nitration, catalytic hydrogenation, and functional group manipulation. For example:
- Step 1 : Nitration of a precursor (e.g., 1,2-dichloro-3-(trifluoromethoxy)benzene) under controlled temperatures (-20°C to 80°C) to introduce the nitro group.
- Step 2 : Catalytic hydrogenation (using Pd/C or Raney Ni) to reduce the nitro group to an amine.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) to isolate the product .
Key Considerations : Use continuous flow reactors for scalability and monitor reaction progress with LCMS (e.g., m/z 307 [M+H]+) .
Basic: How should researchers handle this compound safely in the laboratory?
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Emergency Protocols : Immediate use of eye wash stations and safety showers upon contact.
- Storage : Store in airtight containers under nitrogen to prevent oxidation .
Advanced: How do substituents (methyl and trifluoromethoxy) influence regioselectivity in electrophilic substitution reactions?
The trifluoromethoxy group (-OCF₃) is a strong para-directing group due to its electron-withdrawing nature, while the methyl group (-CH₃) is an ortho/para-directing electron donor. Competing effects can lead to unexpected regioselectivity:
- Example : Nitration of N-acetyl-3-(trifluoromethoxy)aniline predominantly occurs at the para position relative to -OCF₃ (meta to -NH₂) .
Experimental Design : Use isotopic labeling (e.g., deuterated analogs) and computational modeling (DFT) to predict and verify reaction sites .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?
Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological solutions include:
- NMR : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts.
- IR : Analyze vibrational modes (e.g., C-F stretching at 1100–1250 cm⁻¹) to confirm trifluoromethoxy group integrity.
- Cross-Validation : Use orthogonal techniques like LCMS (e.g., retention time 0.99 minutes under SQD-AA05 conditions) .
Advanced: What strategies mitigate byproduct formation during coupling reactions involving this compound?
Common byproducts stem from undesired cross-coupling or oxidation. Mitigation strategies:
- Catalytic Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands to enhance selectivity.
- Temperature Control : Maintain reactions at 110°C for Suzuki-Miyaura couplings to minimize side reactions.
- Workup : Extract with ethyl acetate and wash with brine to remove polar impurities .
Basic: What analytical techniques are critical for characterizing this compound?
- LCMS : Confirm molecular weight (e.g., m/z 207 [M+H]+) and purity.
- HPLC : Assess retention time under standardized conditions (e.g., 0.99 minutes).
- Elemental Analysis : Verify composition (e.g., C, H, N, F content) .
Advanced: How is this compound utilized in the synthesis of bioactive molecules (e.g., flunixin)?
This compound serves as a key intermediate in medicinal chemistry:
- Example : React with 2-chloronicotinate in ethylene glycol to form flunixin, a non-steroidal anti-inflammatory drug (NSAID).
- Mechanism : Nucleophilic aromatic substitution (SNAr) at the activated pyridine ring.
- Purification : Use recrystallization (ethanol/water) to isolate high-purity crystals .
Advanced: How do computational models predict the physicochemical properties of this compound?
- LogP Calculation : Tools like XlogP3 estimate hydrophobicity (e.g., logP ≈ 3.5).
- Polar Surface Area (PSA) : Calculated at 44.5 Ų, indicating moderate solubility in polar solvents.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) .
Basic: What are the common degradation pathways of this compound under ambient conditions?
- Oxidation : The amine group may oxidize to nitro or nitroso derivatives under aerobic conditions.
- Hydrolysis : Trifluoromethoxy groups are stable but may degrade under strong acidic/basic conditions.
- Prevention : Store under inert gas (argon) and avoid prolonged light exposure .
Advanced: How does isotopic labeling (e.g., deuterated analogs) aid in metabolic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
